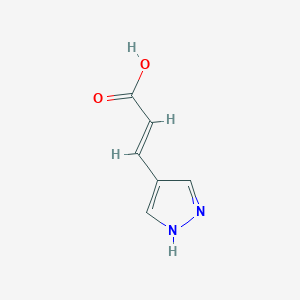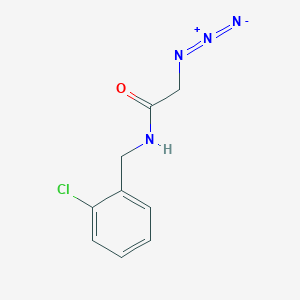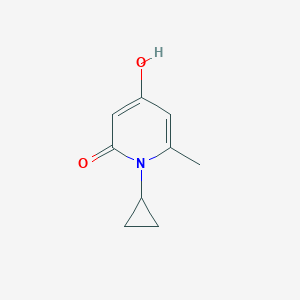
Clorhidrato de 1-fenil-3-(piperidin-4-il)urea
Descripción general
Descripción
“1-Phenyl-3-(piperidin-4-yl)urea hydrochloride” is a chemical compound with the CAS Number: 61220-48-2 . It has a molecular weight of 219.29 . The IUPAC name for this compound is N-phenyl-N’-(4-piperidinyl)urea . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “1-Phenyl-3-(piperidin-4-yl)urea hydrochloride” is 1S/C12H17N3O/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h1-5,11,13H,6-9H2,(H2,14,15,16) . This indicates the presence of 12 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis
“1-Phenyl-3-(piperidin-4-yl)urea hydrochloride” is a powder that is stored at room temperature . It has a melting point of 172-175 degrees Celsius .Aplicaciones Científicas De Investigación
Diseño de fármacos
Los derivados de piperidina, incluido el “Clorhidrato de 1-fenil-3-(piperidin-4-il)urea”, se encuentran entre los fragmentos sintéticos más importantes para el diseño de fármacos . Desempeñan un papel significativo en la industria farmacéutica .
Desarrollo de degradadores de proteínas
Este compuesto es un ligando funcionalizado de cereblón para el desarrollo de PROTAC (quimeras de direccionamiento de proteólisis) basados en talidomida . Permite una conjugación rápida con enlaces carboxílicos debido a la presencia de un grupo amino a través de reacciones de acoplamiento de péptidos .
Aplicaciones anticancerígenas
Los derivados de piperidina se están utilizando como agentes anticancerígenos . Las aplicaciones anticancerígenas específicas del “this compound” podrían ser un área de investigación futura.
Aplicaciones antivirales
Los derivados de piperidina también se utilizan como agentes antivirales . La investigación adicional podría explorar las posibles aplicaciones antivirales del “this compound”.
Aplicaciones antimicrobianas y antifúngicas
Los derivados de piperidina tienen amplios usos terapéuticos disponibles en muchas categorías terapéuticas como antibacterianas y antifúngicas . El “this compound” podría utilizarse potencialmente en estas aplicaciones.
Aplicaciones analgésicas y antiinflamatorias
Los derivados de piperidina se utilizan como agentes analgésicos y antiinflamatorios . El “this compound” podría utilizarse potencialmente en estas aplicaciones.
Aplicaciones antipsicóticas
Los derivados de piperidina se utilizan como agentes antipsicóticos . El “this compound” podría utilizarse potencialmente en estas aplicaciones.
Aplicaciones anticoagulantes
Los derivados de piperidina se utilizan como agentes anticoagulantes . El “this compound” podría utilizarse potencialmente en estas aplicaciones.
Safety and Hazards
The safety information for “1-Phenyl-3-(piperidin-4-yl)urea hydrochloride” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
Piperidine derivatives, including “1-Phenyl-3-(piperidin-4-yl)urea hydrochloride”, are pivotal in the production of drugs . They are being utilized in different therapeutic applications and are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to target kinases such as chk1 and chk2 . These kinases play a crucial role in cell cycle regulation and DNA damage response, making them potential targets for cancer treatment .
Mode of Action
It is suggested that the compound may interact with its targets via competitive antagonism . This means that the compound competes with other molecules (such as acetylcholine) for binding sites on its target proteins, thereby modulating their activity .
Biochemical Pathways
Given its potential kinase targets, it may influence pathways related to cell cycle regulation and dna damage response . By modulating these pathways, the compound could potentially affect cell proliferation and survival .
Pharmacokinetics
The presence of polar groups in similar compounds has been suggested to improve physical properties, pharmacokinetic properties, and ease of formulation .
Result of Action
Compounds with similar structures have shown antiproliferative activity, suggesting that they may inhibit cell growth or division .
Análisis Bioquímico
Biochemical Properties
It is known that the compound can undergo rapid conjugation with carboxyl linkers due to the presence of an amine group, making it useful in peptide coupling reactions .
Cellular Effects
It is suggested that the compound may have potential antiproliferative activity, as indicated by some studies .
Molecular Mechanism
It is suggested that the compound may interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Propiedades
IUPAC Name |
1-phenyl-3-piperidin-4-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2,(H2,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFHMUFOYVLRGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233952-95-8 | |
| Record name | Urea, N-phenyl-N′-4-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine](/img/structure/B1524895.png)


![9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one](/img/structure/B1524898.png)






![2-amino-N,3-dimethyl-N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}butanamide](/img/structure/B1524907.png)
